Home > Products > Screening Compounds P138967 > 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine
6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine - 67287-53-0

6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine

Catalog Number: EVT-463543
CAS Number: 67287-53-0
Molecular Formula: C19H22ClNO3
Molecular Weight: 347.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (lorcaserin)

    Compound Description: Lorcaserin is a medication approved by the United States Food and Drug Administration for the treatment of obesity. Its therapeutic effects are attributed to its agonist activity at serotonin (5-HT)2C receptors. []

1-(3-chlorophenyl)piperazine (mCPP)

    Compound Description: mCPP is a selective agonist of the serotonin (5-HT)2C receptor. [] It is often used in research to investigate the role of 5-HT2C receptors in various physiological and behavioral processes.

    Relevance: While not structurally similar to 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine, mCPP is included in this list due to its shared pharmacological target, the 5-HT2C receptor. [] The study exploring the behavioral effects of lorcaserin utilized mCPP as a comparative agent, highlighting the importance of 5-HT2C receptor pharmacology in understanding the potential actions of the target compound.

6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-[1H]-3-benzazepine (SKF 81297)

    Compound Description: SKF 81297 is a selective dopamine D1 receptor agonist. [] Research utilizes it to understand the role of D1 receptors in various physiological functions and behaviors.

    Relevance: SKF 81297 exhibits a high degree of structural similarity to 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine. Both compounds share a 6-chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine core structure. [] The primary difference lies in the substituents on the phenyl ring at position 1 and the presence of methoxy groups in the target compound. This close structural resemblance suggests that these compounds may exhibit overlapping pharmacological profiles, potentially interacting with dopamine receptors to some extent.

7,8-dihydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-[1H]-3-benzazepine (SKF 75670)

    Compound Description: SKF 75670 acts as a partial agonist at dopamine D1 receptors. [] It is a valuable tool for studying the intricacies of D1 receptor signaling and its implications in various neurological processes.

    Relevance: SKF 75670 shares a significant structural similarity with 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine, featuring a 2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine scaffold. [] The key differences lie in the absence of chlorine at position 6, the presence of a methyl group at position 3, and the absence of methoxy substituents in SKF 75670. This close structural relationship suggests that SKF 75670 could provide valuable insights into the structure-activity relationships of compounds targeting dopamine receptors, potentially informing the development of novel therapeutics for conditions influenced by dopaminergic signaling.

3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-[1H]-3-benzazepine (6-Br-APB)

    Compound Description: 6-Br-APB is a dopamine D1 receptor agonist with distinct stereoselectivity. [] Its enantiomers (R- and S-isomers) exhibit different binding affinities and potencies at D1 receptors, highlighting the importance of stereochemistry in drug-receptor interactions.

    Relevance: 6-Br-APB demonstrates a close structural similarity to 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine, sharing a 2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine core structure and an allyl group at position 3. [] The main differences lie in the halogen substituent (bromine vs. chlorine) and the presence of methoxy groups in the target compound. This structural similarity suggests that both compounds may share a similar binding mode to dopamine receptors, influencing dopaminergic signaling pathways.

6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-3-allyl-[1H]-3-benzazepine (SKF 82958)

    Compound Description: SKF 82958 is a selective dopamine D1 receptor agonist. [,] Its selectivity makes it a valuable tool in research to study the specific roles of D1 receptors in various physiological and behavioral processes.

    Relevance: SKF 82958 displays a striking structural resemblance to 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine, sharing a 6-chloro-2,3,4,5-tetrahydro-3-allyl-1-phenyl-1H-3-benzazepine core structure. [,] The primary difference lies in the presence of methoxy substituents on the phenyl ring at position 1 in the target compound. This close structural similarity strongly suggests that these two compounds may exhibit overlapping pharmacological profiles, potentially interacting with dopamine receptors in a similar manner. This resemblance underscores the potential of the target compound as a modulator of dopaminergic signaling and highlights its potential relevance in developing novel therapeutics for conditions influenced by dopamine dysregulation.

R(+)-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-[1H]-3-benzazepine (R-SKF 38393)

    Compound Description: R-SKF 38393 acts as a partial agonist at dopamine D1 receptors. [] It plays a significant role in research for understanding the complex signaling mechanisms of D1 receptors and their implications in various neurological and physiological processes.

    Relevance: R-SKF 38393 shares a significant structural similarity with 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine. They share a common 2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine core structure. [] The main differences include the absence of chlorine and the presence of methoxy substituents in the target compound. This close structural resemblance suggests that R-SKF 38393 can provide valuable insights into the structure-activity relationships of compounds targeting dopamine receptors and could inform the development of new therapeutic agents for disorders associated with dopaminergic signaling.

R()-6-bromo-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide (R-6-Br-APB)

    Compound Description: R-6-Br-APB is a selective dopamine D1-like receptor agonist. [] It is a valuable tool in pharmacological research, particularly in investigating the role of D1 receptors in motor control, reward pathways, and other dopamine-mediated behaviors.

    Relevance: R-6-Br-APB exhibits a close structural relationship with 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine, sharing a 2,3,4,5-tetrahydro-3-allyl-1-phenyl-1H-3-benzazepine core structure. [] The primary differences are the halogen substituent (bromine vs. chlorine) and the presence of methoxy groups in the target compound. This structural similarity suggests that both compounds might exhibit some degree of overlap in their pharmacological profiles, potentially interacting with dopamine receptors to influence dopaminergic signaling pathways.

Overview

6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine is a complex organic compound with significant implications in neuropharmacology. It is primarily classified as a dopamine receptor antagonist and has been studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, depression, and schizophrenia. The compound's structure features a benzazepine core, which is known for its diverse biological activities.

Source

The compound can be sourced from various chemical suppliers and research organizations that specialize in neuropharmacological compounds. It is typically available in high-purity forms (>95% purity) for research purposes . The compound has a CAS number of 67287-53-0, which is used for identification in chemical databases and regulatory frameworks.

Classification

6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine belongs to the class of benzazepines, which are characterized by their bicyclic structure. This compound is specifically noted for its interactions with neurotransmitter systems and is classified under compounds that target dopamine receptors .

Synthesis Analysis

The synthesis of 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine typically involves several synthetic steps starting from simpler organic precursors.

Methods:

  1. Starting Materials: The synthesis often begins with commercially available aromatic compounds and halogenated derivatives.
  2. Reactions: Key reactions may include nucleophilic substitutions and cyclization processes to form the benzazepine skeleton.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Technical Details:
The synthetic pathway may involve the following steps:

  • Formation of the tetrahydrobenzazepine core through cyclization.
  • Introduction of chloro and methoxy groups via electrophilic aromatic substitution or similar reactions.
  • Final purification steps to isolate the target compound from byproducts .
Molecular Structure Analysis

The molecular formula of 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine is C19H22ClNO3.

Structure Data:

  • Molecular Weight: 347.84 g/mol
  • SMILES Notation: ClC=1C(OC)=C(OC)C=C2C1CCNCC2C=3C=CC=CC3
  • InChI: InChI=1S/C19H22ClNO3/c1-21-16-10-14-13(17(19)18(16)22-2)8-9-20-11-15(14)12-6-4-3-5-7-12/h3-7,10,15,20H,8-9,11H2,1-2H3 .

The structural analysis reveals a complex arrangement that contributes to its pharmacological properties.

Chemical Reactions Analysis

6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine can participate in various chemical reactions due to its functional groups.

Reactions:

  1. Electrophilic Substitution: The presence of methoxy groups makes certain positions on the aromatic rings more reactive towards electrophiles.
  2. Reduction Reactions: The compound can undergo reduction to modify functional groups or increase reactivity.
  3. Dehalogenation: Under specific conditions, the chlorine atom may be replaced or removed to yield derivatives with altered biological activity .

Technical Details:
These reactions are crucial for developing analogs that might exhibit enhanced efficacy or reduced side effects in therapeutic applications.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine primarily involves its interaction with dopamine receptors.

Process:

  1. Dopamine Receptor Binding: The compound binds to dopamine receptors in the central nervous system.
  2. Modulation of Neurotransmission: By inhibiting or activating these receptors, it modulates neurotransmitter release and signaling pathways associated with mood regulation and cognitive functions.
  3. Potential Therapeutic Effects: This modulation may lead to improvements in conditions such as depression and schizophrenia through alterations in dopaminergic activity .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically presented as a solid or crystalline substance.
  • Storage Conditions: Should be stored at -20°C for stability.

Chemical Properties:

  1. Solubility: Soluble in organic solvents but may have limited solubility in water.
  2. Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

Relevant Data:
The compound's melting point and boiling point have not been extensively documented but can be inferred based on similar structures within the benzazepine class .

Applications

6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine has several scientific applications:

  1. Neuroscience Research: Used to study dopamine receptor pathways and their role in various neurological disorders.
  2. Pharmacological Studies: Investigated for potential therapeutic effects against diseases like Alzheimer's disease and schizophrenia.
  3. Drug Development: Serves as a lead compound for synthesizing new drugs targeting similar pathways .

This comprehensive analysis highlights the significance of 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine in both research and therapeutic contexts within neuropharmacology.

Introduction to the Benzazepine Scaffold in Medicinal Chemistry

Structural Significance of 3-Benzazepine Derivatives in Neuropharmacology

The 3-benzazepine scaffold is a privileged structure in neuropharmacology due to its unique conformational properties that enable selective interactions with dopamine receptors. This seven-membered heterocyclic ring system provides a semi-rigid framework that positions aromatic and basic nitrogen moieties in optimal orientations for binding to G protein-coupled receptors (GPCRs), particularly dopamine receptor subtypes. The core structure allows for strategic substitutions that fine-tune receptor affinity, selectivity, and functional activity. Dopamine receptors, especially the D1-like (D1R, D5R) and D2-like (D2R, D3R, D4R) families, are critical therapeutic targets for neurological disorders like Parkinson's disease, schizophrenia, and substance addiction [5]. The 3-benzazepine derivatives exhibit distinct binding profiles compared to other dopamine ligands due to their ability to occupy specific receptor subpockets while avoiding undesired off-target interactions. This is exemplified by the clinical success of fenoldopam (a 1-phenyl-3-benzazepine derivative) as a peripheral D1-like agonist for hypertensive emergencies [5]. The scaffold's versatility enables structural modifications that can bias signaling toward specific pathways (e.g., G-protein vs. β-arrestin), offering opportunities for functionally selective therapeutics with improved safety profiles [3] [10].

Table 1: Core Molecular Properties of 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine

PropertyValue
CAS Registry Number67287-53-0
Molecular FormulaC₁₉H₂₂ClNO₃
Molecular Weight347.84 g/mol
Melting Point140-145°C
Boiling Point479.2±45.0°C (Predicted)
Density1.166±0.06 g/cm³
LogP (Predicted)3.4–3.97
Hydrogen Bond Acceptors4
Topological Polar Surface Area39.7 Ų

Historical Evolution of Benzazepine-Based Therapeutics

The development of benzazepine-based therapeutics has progressed through distinct phases. Early work focused on unsubstituted benzazepine cores, which showed moderate dopaminergic activity but lacked receptor specificity. The discovery of SCH-23390 in the 1980s marked a breakthrough as the first potent and selective D1-like receptor antagonist, establishing the 1-phenyl-3-benzazepine template as pharmacologically viable [5]. Fenoldopam emerged in the 1990s as a structural analog optimized for D1-like agonism, though its clinical utility was limited to intravenous use in hypertensive emergencies due to poor blood-brain barrier permeability [5]. The early 2000s saw intensive exploration of substitutions at positions 6, 7, and 8 of the benzazepine core to enhance central nervous system (CNS) penetration and receptor subtype selectivity. This period yielded compounds like Tavapadon (a non-catechol D1 agonist) and Ecopipam (SCH-39166), a selective D1/D5 antagonist investigated for schizophrenia, cocaine addiction, and obesity [5]. The featured compound—6-chloro-7,8-dimethoxy-1-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine—represents a modern iteration designed with multiple methoxy substituents to optimize steric and electronic interactions with dopamine receptors while maintaining metabolic stability. Its synthesis builds upon decades of structure-activity relationship (SAR) studies that identified chloro and methoxy groups as critical for enhancing binding affinity and pharmacokinetic properties [1] [8].

Rationale for Substitution Patterns in Dopaminergic Ligand Design

The substitution pattern of 6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine reflects deliberate design choices informed by dopamine receptor pharmacology:

  • 6-Chloro Substituent: The electron-withdrawing chlorine atom at position 6 enhances receptor affinity through hydrophobic interactions and possibly halogen bonding with residues in the orthosteric binding pocket (e.g., CYS101, PHE184 in D3R). Chlorine’s moderate size avoids steric clashes while increasing molecular polarity slightly, contributing to a balanced logP (~3.4) that supports blood-brain barrier penetration [1] [4].

  • 7,8-Dimethoxy Groups: These substituents provide electron density to the aromatic ring, facilitating π-stacking with phenylalanine residues (e.g., PHE175, PHE184 in D3R). The methoxy groups’ hydrogen bond acceptor capability may interact with serine or threonine residues in transmembrane helices. Additionally, the dimethoxy pattern reduces oxidative metabolism compared to catechol-like structures, improving metabolic stability [3] [10].

  • 1-(4-Methoxyphenyl) Group: The para-methoxy group on the N1-phenyl ring extends the molecule’s aromatic surface, enabling van der Waals contacts with hydrophobic subpockets. The methoxy oxygen may act as a hydrogen bond acceptor with residues like HIS349 in D2-like receptors. Computational studies (CoMFA/CoMSIA) indicate that bulky substituents at this position enhance D3R selectivity by exploiting differences in the secondary binding pocket between D2R and D3R [3] [10].

  • Stereoelectronic Optimization: The combined chloro and methoxy substitutions create an optimal electrostatic field that aligns with the receptor’s binding cavity. MlogP and hydrophobic field analyses in 3D-QSAR models confirm that hydrophobicity (contributed by chloro and methoxy groups) is a critical determinant of antagonist potency at D3 receptors [3].

Table 2: Impact of Key Substituents on Dopamine Receptor Interactions

Substituent PositionChemical RoleReceptor InteractionsBiological Consequence
6-ChloroHydrophobic/Electron-withdrawingHalogen bonding with CYS101/PHE184; Hydrophobic packingEnhanced D2/D3 affinity; Reduced off-target activity
7,8-DimethoxyH-bond acceptor/π-donorπ-Stacking with PHE175/PHE184; H-bond with SER182/THR115Improved selectivity; Metabolic stability
1-(4-Methoxyphenyl)Extended aromatic surfacevan der Waals contacts in hydrophobic subpocket; H-bond with HIS349Tunable D2-like subtype selectivity (D3 > D2)
Tetrahydro ringBasic nitrogen (pKa ~9.16)Salt bridge with ASP110 (D3R)Agonist/antagonist functionality

These design principles are validated by molecular docking and dynamics simulations showing that the chloro and methoxy groups collectively stabilize the ligand in an extended conformation within the D3R binding site, with key interactions involving transmembrane helices 3, 5, and 6 [3] [10]. The compound thus represents a sophisticated evolution in benzazepine design, balancing steric occupancy, electronic effects, and metabolic considerations to achieve refined dopaminergic activity.

Properties

CAS Number

67287-53-0

Product Name

6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine

IUPAC Name

9-chloro-7,8-dimethoxy-5-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine

Molecular Formula

C19H22ClNO3

Molecular Weight

347.8 g/mol

InChI

InChI=1S/C19H22ClNO3/c1-22-13-6-4-12(5-7-13)16-11-21-9-8-14-15(16)10-17(23-2)19(24-3)18(14)20/h4-7,10,16,21H,8-9,11H2,1-3H3

InChI Key

MYTZRTXHMVXREA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CNCCC3=C(C(=C(C=C23)OC)OC)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2CNCCC3=C(C(=C(C=C23)OC)OC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.